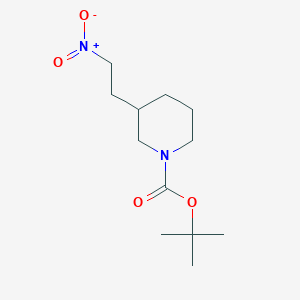
1-Boc-3-(2-nitroethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2-nitroethyl)piperidine is an organic compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a nitroethyl group at the third position of the piperidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-(2-nitroethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction of 3-hydroxypyridine: The starting material, 3-hydroxypyridine, is reduced using sodium borohydride in an alkaline solution to yield 3-hydroxy piperidine.
Protection with Boc group: The 3-hydroxy piperidine is then reacted with tert-butyl dicarbonate (Boc) in an organic solvent under alkaline conditions to form 1-Boc-3-piperidinol.
Industrial production methods for this compound may involve similar steps but are optimized for higher yields, purity, and environmental considerations.
Analyse Des Réactions Chimiques
1-Boc-3-(2-nitroethyl)piperidine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various acids for deprotection.
Applications De Recherche Scientifique
1-Boc-3-(2-nitroethyl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Boc-3-(2-nitroethyl)piperidine and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, the piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity .
Comparaison Avec Des Composés Similaires
1-Boc-3-(2-nitroethyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-piperidinol: Similar in structure but lacks the nitroethyl group, making it less reactive in certain chemical transformations.
N-Boc-piperidine: A simpler derivative with only the Boc protecting group, used as an intermediate in various organic syntheses.
The presence of the nitroethyl group in this compound imparts unique reactivity and potential biological activities, distinguishing it from other piperidine derivatives.
Propriétés
Numéro CAS |
1780465-96-4 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
tert-butyl 3-(2-nitroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(15)13-7-4-5-10(9-13)6-8-14(16)17/h10H,4-9H2,1-3H3 |
Clé InChI |
HXDUBOPJZBICNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



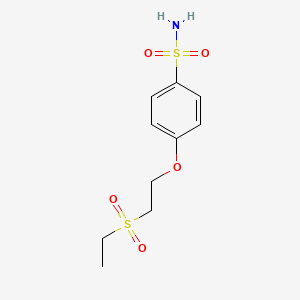
![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
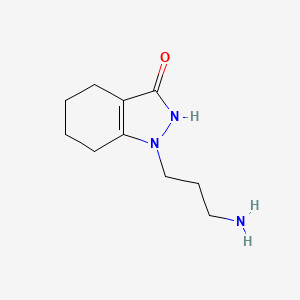

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
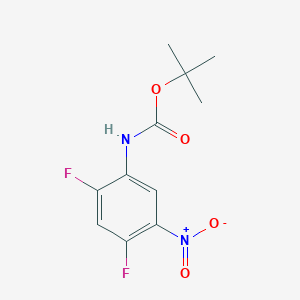
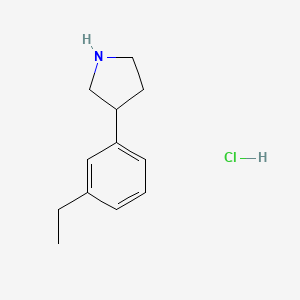
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
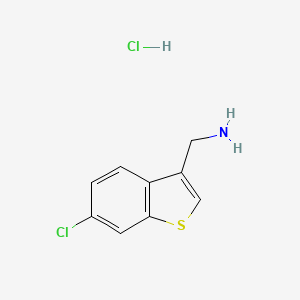
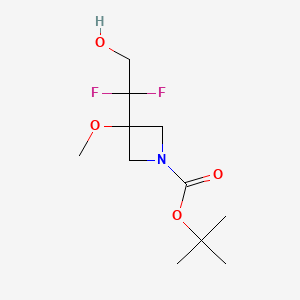
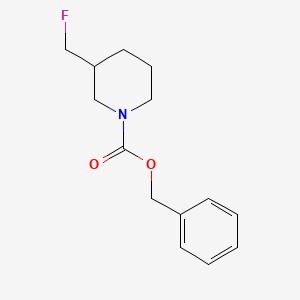
![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)

